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Compound of Interest

Compound Name: 5-Chloro-2-ethynylpyridine

Cat. No.: B566242

CAS Number: 1196153-33-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-ethynylpyridine, a key
building block in the synthesis of targeted therapeutics. This document outlines its chemical
properties, a detailed experimental protocol for its synthesis, and its application in the
development of kinase inhibitors for cancer therapy.

Compound Data

5-Chloro-2-ethynylpyridine is a halogenated pyridine derivative featuring a reactive ethynyl
group, making it a valuable synthon in medicinal chemistry. Its physical and chemical properties
are summarized below.
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Property Value Reference

CAS Number 1196153-33-9 --INVALID-LINK--
Molecular Formula C7H4CIN --INVALID-LINK--
Molecular Weight 137.57 g/mol --INVALID-LINK--
Appearance Light brown to brown solid --INVALID-LINK--
Boiling Point (Predicted) 193.1 £ 25.0 °C --INVALID-LINK--
Density (Predicted) 1.23+0.1 g/cm3 --INVALID-LINK--

Inert atmosphere, Store in
Storage Temperature --INVALID-LINK--
freezer, under -20°C

Synthesis of 5-Chloro-2-ethynylpyridine

The synthesis of 5-Chloro-2-ethynylpyridine is typically achieved through a two-step process
involving a Sonogashira coupling reaction followed by a deprotection step. A representative
experimental protocol is detailed below.

Experimental Workflow
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Step 1: Sonogashira Coupling

2,5-Dichloropyridine Ethynyltrimethylsilane Pd(PPh3)2CI2 / Cul

\

Step 2: Deprotection

(Z—Chloro—S—((trimethylsiIyl)ethynyl)pyridine)

<>

5-Chloro-2-ethynylpyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Chloro-2-ethynylpyridine.

Step 1: Sonogashira Coupling of 2,5-Dichloropyridine
and Ethynyltrimethylsilane

This step forms the carbon-carbon bond between the pyridine ring and the protected acetylene.
Materials:
e 2,5-Dichloropyridine

o Ethynyltrimethylsilane
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Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (EtsN)

Anhydrous Tetrahydrofuran (THF)
Procedure:

e To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-
dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride (0.02 eq), and
copper(l) iodide (0.04 eq).

e Add anhydrous THF and triethylamine (2.0 eq).
e Degas the mixture by bubbling with the inert gas for 15-20 minutes.
e Add ethynyltrimethylsilane (1.1 eq) dropwise to the reaction mixture at room temperature.

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
celite to remove the catalyst.

o Wash the filtrate with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of 2-Chloro-5-
((trimethylsilyl)ethynyl)pyridine

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Materials:
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e Crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from Step 1

e Potassium carbonate (K2CO3)

o Methanol (MeOH)

Procedure:

» Dissolve the crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in methanol.
e Add potassium carbonate (2.0 eq) to the solution.

 Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the
starting material is consumed.

o Once the reaction is complete, remove the methanol under reduced pressure.
o Add water to the residue and extract the product with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purification

The crude 5-Chloro-2-ethynylpyridine can be purified by column chromatography on silica gel
using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

[1]

Application in Drug Discovery: A Building Block for
Kinase Inhibitors

5-Chloro-2-ethynylpyridine is a crucial intermediate in the synthesis of various kinase
inhibitors, which are a major class of anti-cancer drugs. The ethynyl group serves as a key
linker to connect different pharmacophores, while the chloro-substituted pyridine ring often
engages in important interactions within the kinase active site.
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Targeting the ALK and EGFR Signaling Pathways in
Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling through the Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth
Factor Receptor (EGFR) pathways is a key driver in certain types of non-small cell lung cancer
(NSCLC).[2][3] Small molecule inhibitors that target these kinases have shown significant
clinical benefit. 5-Chloro-2-ethynylpyridine has been utilized in the development of potent
ALK and EGFR inhibitors.[3][4]

ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated by genetic rearrangements
(e.g., EML4-ALK fusion), triggers downstream signaling cascades including the RAS-MAPK,
PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival.[5][6][7]
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Caption: Inhibition of the ALK signaling pathway.
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EGFR Signaling Pathway

Similarly, mutations in the EGFR can lead to its constitutive activation, driving downstream
pathways such as RAS-MAPK and PI3K-AKT, which promote tumor growth and survival.[8][9]
[10]
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Caption: Inhibition of the EGFR signaling pathway.
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Synthetic Approach to Kinase Inhibitors

The general strategy for incorporating 5-Chloro-2-ethynylpyridine into kinase inhibitors
involves its use in a Sonogashira coupling reaction with a suitably functionalized aromatic or
heteroaromatic core. This is exemplified in the synthesis of potent ALK/EGFR dual inhibitors.[3]

- Functionalized
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Caption: General synthetic route to kinase inhibitors.

Conclusion

5-Chloro-2-ethynylpyridine is a versatile and valuable building block for the synthesis of
complex molecules in drug discovery. Its straightforward synthesis and the reactivity of its
ethynyl group make it an ideal component for constructing potent and selective kinase
inhibitors. The continued exploration of this and similar synthons will undoubtedly contribute to
the development of novel therapeutics for a range of diseases, including cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b566242?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/optimizing_yield_and_purity_in_2_4_Dichloro_5_nitropyridine_synthesis.pdf
https://aacrjournals.org/clincancerres/article/15/18/5609/74305/Inhibition-of-ALK-Signaling-for-Cancer-TherapyALK
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708929/
https://www.creative-diagnostics.com/alk-pathway.htm
https://www.researchgate.net/figure/ALK-signaling-pathway-ALK-activates-multiple-pathways-including-phospholipase-C-g_fig4_323266204
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/protein-biology/protein-expression/egf-egfr-signaling
https://lifesciences.danaher.com/us/en/library/egfr-signaling-pathway.html
https://www.benchchem.com/product/b566242#5-chloro-2-ethynylpyridine-cas-number
https://www.benchchem.com/product/b566242#5-chloro-2-ethynylpyridine-cas-number
https://www.benchchem.com/product/b566242#5-chloro-2-ethynylpyridine-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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